4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further connected to a benzene ring substituted with a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are known, the downstream effects can be studied in detail.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:
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Formation of the Hydroxyimino Group: : The initial step involves the formation of the hydroxyimino group. This can be achieved by reacting an appropriate ketone with hydroxylamine under acidic or basic conditions to form the oxime.
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Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the oxime with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
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Dimethylation: : The final step involves the dimethylation of the amine group. This can be achieved by reacting the intermediate with methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonamide or oxime groups. It can also be used in the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Sulfonamide derivatives are known for their antibacterial properties, and the presence of the hydroxyimino group may impart additional biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
4-[1-(hydroxyimino)ethyl]benzenesulfonamide: Lacks the dimethyl groups on the amine.
N,N-dimethylbenzenesulfonamide: Lacks the hydroxyimino and ethyl groups.
4-(ethylamino)benzenesulfonamide: Contains an ethylamino group instead of the hydroxyimino group.
Uniqueness
4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of the hydroxyimino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethyl groups further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7,13H,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBFGKTHVZPBT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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